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Abstract

This technical guide provides a detailed spectroscopic analysis of 2-Methyl-5-phenyl-3-
furaldehyde (C12H1002), a substituted furan derivative of interest in synthetic chemistry and
drug discovery. In the absence of publicly available experimental spectra, this document
leverages established spectroscopic principles and data from analogous structures to present a
predictive but robust characterization. We will delve into the theoretical *H NMR, 13C NMR,
Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected
spectral features. This guide is intended for researchers, chemists, and drug development
professionals who require a foundational understanding of this molecule's analytical signature
for identification, purity assessment, and structural confirmation.

Molecular Structure and Overview

2-Methyl-5-phenyl-3-furaldehyde is a heterocyclic aromatic aldehyde. Its structure comprises
a central furan ring substituted at the C2 position with a methyl group, at the C3 position with a
formyl (aldehyde) group, and at the C5 position with a phenyl group. This specific arrangement
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of functional groups dictates a unique electronic environment, which is reflected in its
spectroscopic properties.

The empirical formula is C12H1002 with a molecular weight of approximately 186.21 g/mol . The
structural complexity offers a rich dataset for spectroscopic elucidation.

Caption: Molecular Structure of 2-Methyl-5-phenyl-3-furaldehyde with Atom Numbering.

Integrated Spectroscopic Workflow

The definitive characterization of a novel or synthesized compound like 2-Methyl-5-phenyl-3-
furaldehyde relies on a multi-technique approach. Each spectroscopic method provides a
unique piece of the structural puzzle. The workflow below illustrates a logical progression from
sample preparation to final structural confirmation.

Caption: General workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy provides information on the number, connectivity, and chemical
environment of hydrogen atoms in a molecule.

Predicted *H NMR Data (400 MHz, CDCla)

Predicted Shift (3,

Multiplicity Integration Assignment
ppm)
~10.1-9.9 Singlet (s) 1H Aldehyde H (C11-H)
] Phenyl H (ortho, C2'-
~7.8-7.6 Multiplet (m) 2H
H, C6'-H)
_ Phenyl H (meta, para,
~75-7.3 Multiplet (m) 3H
C3'-H, C4'-H, C5'-H)
~6.8-6.6 Singlet (s) 1H Furan H (C4-H)
~2.6-24 Singlet (s) 3H Methyl H (C12-Hs)
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Experimental Protocol: 'H NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methyl-5-phenyl-3-
furaldehyde.

» Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIl3) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as
an internal standard (o 0.00 ppm) if the solvent does not contain it.

 Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it
manually.

e Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent,
and then perform automated or manual shimming to optimize the magnetic field
homogenetity.

e Acquisition: Acquire the *H NMR spectrum using standard parameters (e.g., 45° pulse, 2-
second relaxation delay, 16-32 scans for good signal-to-noise).

e Processing: Fourier transform the resulting Free Induction Decay (FID), and then phase and
baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS
peak.

Interpretation and Rationale

e Aldehyde Proton (& ~9.9-10.1): The proton attached to the formyl group is highly deshielded
due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropy of
the C=0 bond. It is expected to appear as a sharp singlet far downfield, a characteristic
region for aldehydes.[2]

e Phenyl Protons (6 ~7.3-7.8): The five protons on the phenyl ring will appear in the aromatic
region. The two ortho-protons (C2', C6') are closest to the furan ring and will be the most
deshielded, appearing as a multiplet around & 7.6-7.8. The meta- and para-protons will form
a complex multiplet at a slightly higher field (6 7.3-7.5).

e Furan Proton (6 ~6.6-6.8): The single proton on the furan ring (H4) is flanked by the
aldehyde-bearing carbon and the phenyl-substituted carbon. Its chemical shift is influenced
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by the surrounding substituents and the aromaticity of the furan ring. It is expected to be a
singlet as there are no adjacent protons for coupling.

o Methyl Protons (0 ~2.4-2.6): The methyl group at the C2 position is attached to an aromatic
ring, which deshields it relative to an aliphatic methyl group. It will appear as a singlet,
integrating to three protons.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into
the carbon skeleton and the presence of key functional groups.

Predicted *C NMR Data (101 MHz, CDCls)

Predicted Shift (5, ppm) Assignment

~185 - 180 Aldehyde Carbonyl (C11)
~160 - 155 Furan C5 (ipso-to-Phenyl)
~150 - 145 Furan C2 (ipso-to-Methyl)
~135-130 Phenyl C1' (ipso-to-Furan)
~130 - 128 Phenyl C4' (para)

~129 - 127 Phenyl C3', C5' (meta)
~126 - 124 Phenyl C2', C6' (ortho)
~125-120 Furan C3 (ipso-to-CHO)
~115-110 Furan C4

~15-13 Methyl Carbon (C12)

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.
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 Instrument Setup: Use the same locked and shimmed sample.

e Acquisition: Acquire a proton-decoupled 13C spectrum. This involves irradiating the sample
with a broad range of proton frequencies to collapse all 13C-'H couplings into singlets. A
larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds)
may be required.

e Processing: Process the data similarly to the *H spectrum. Reference the spectrum to the
solvent peak (e.g., CDCls at & 77.16 ppm).

Interpretation and Rationale

e Carbonyl Carbon (& ~180-185): The aldehyde carbonyl carbon is the most deshielded
carbon in the molecule, appearing at a very low field, which is highly characteristic.[2]

e Furan and Phenyl Carbons (& ~110-160): The eight sp2 hybridized carbons of the furan and
phenyl rings will resonate in this range. The carbons attached to the oxygen (C2, C5) and the
ipso-carbons (carbons directly attached to other groups) will have distinct shifts determined
by substituent effects. The C5 carbon, attached to both the ring oxygen and the phenyl
group, is expected to be the most downfield of the ring carbons.

o Methyl Carbon (d ~13-15): The sp? hybridized methyl carbon will appear at a high field,
consistent with alkyl groups attached to an aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorptions
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Frequency Range (cm™?)

Vibration Type

Functional Group

3150 - 3050 C-H Stretch Aromatic (Phenyl & Furan)
2950 - 2850 C-H Stretch Aliphatic (Methyl)

2850 - 2800 & 2750 - 2700 C-H Stretch (Fermi doublet) Aldehyde

~1680 - 1660 C=0 Stretch Conjugated Aldehyde
~1600, ~1500, ~1450 C=C Stretch Aromatic (Phenyl & Furan)
~1100 - 1000 C-O-C Stretch Furan Ring

~760 and ~690 C-H Bend (out-of-plane) Monosubstituted Phenyl

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FT-IR

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 2-Methyl-5-phenyl-3-furaldehyde

powder directly onto the ATR crystal.

Pressure Application: Lower the press arm to ensure firm contact between the sample and

the crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at

a resolution of 4 cm™1.

Data Analysis: The instrument software will automatically ratio the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum. Label

the significant peaks.

Interpretation and Rationale

o Aldehyde Group: The most diagnostic peaks will be the strong C=0 stretch around 1660-

1680 cm~1.[2] Its position below 1700 cm~! indicates conjugation with the furan ring.
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Additionally, the two weaker C-H stretching bands (Fermi doublet) between 2700-2850 cm—1
are highly characteristic of an aldehyde C-H bond.[3]

o Aromatic Systems: The presence of both the furan and phenyl rings will give rise to multiple
C=C stretching vibrations in the 1450-1600 cm~1 "fingerprint" region. Aromatic C-H stretches
will appear above 3000 cm~1. The strong out-of-plane C-H bending bands around 760 cm~1
and 690 cm~1! are characteristic of a monosubstituted benzene ring.[4]

o Alkyl Group: The methyl group will show aliphatic C-H stretching just below 3000 cm~1.

e Furan Ring: A strong band corresponding to the asymmetric C-O-C stretch of the furan ether
linkage is expected around 1000-1100 cm~1.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis,
valuable structural information. Electron lonization (El) is a common technique that induces
reproducible fragmentation.

licted E El ization)

m/z (Mass-to-Charge Ratio) Proposed lon Notes
186 [C12H1002]* Molecular lon (M*e)
Loss of the aldehydic
185 [M-H]* .
hydrogen radical
Loss of the formyl group (29
157 [M - CHOJ* yigroup (
Da)
Phenylpropargyl cation
115 [CoH7]* }/p pargy
(possible rearrangement)
Phenyl-furan fragment after
109 [C7Hs0]*
methyl loss
77 [CeHs]* Phenyl cation

Experimental Protocol: Electron lonization (EI)-MS
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o Sample Introduction: A small amount of the sample is introduced into the ion source, either
via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

o Acceleration: The resulting positively charged ions are accelerated by an electric field into
the mass analyzer.

e Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on
their mass-to-charge (m/z) ratio.

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which plots relative abundance against m/z.

Interpretation and Rationale

e Molecular lon (m/z 186): The peak at the highest m/z value corresponds to the intact
molecule that has lost one electron. Its presence confirms the molecular weight of 186.21
Da.

e [M-H]* (m/z 185): A common fragmentation for aldehydes is the loss of the weakly bound
aldehydic hydrogen, resulting in a strong M-1 peak.[3]

e [M-CHOJ* (m/z 157): Alpha-cleavage resulting in the loss of the entire formyl radical (¢<CHO,
29 Da) is a very common and diagnostically important fragmentation pathway for aldehydes,
leading to a stable 2-methyl-5-phenyl-furyl cation.

e Phenyl Cation (m/z 77): The appearance of a peak at m/z 77 is a classic indicator of a phenyl
group in the structure.

e Other Fragments: Other peaks in the spectrum arise from further fragmentation and
rearrangement of the primary fragment ions, providing corroborating evidence for the overall
structure.

Conclusion
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The spectroscopic profile of 2-Methyl-5-phenyl-3-furaldehyde is highly distinctive. The

combination of the far downfield aldehyde proton in *H NMR, the low-field carbonyl signal in 13C

NMR, the strong conjugated C=0 stretch in the IR spectrum, and the characteristic M-1 and M-

29 fragments in the mass spectrum provides a self-validating system for unequivocal structural

confirmation. This guide serves as a robust framework for identifying and characterizing this

molecule in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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